Cas no 866728-41-8 (3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline)
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
- AKOS001813381
- SMR000127108
- HMS2252D14
- MLS000530092
- MLS-0111241.0002
- F1604-0553
- BDBM52271
- cid_2136907
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 866728-41-8
- SCHEMBL15819125
- AB00490171-03
- 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)pyrazolo[4,3-c]quinoline
- MLS-0111241.0001
- CHEMBL1501508
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- Inchi: 1S/C26H22FN3O2/c1-16-4-6-17(7-5-16)14-30-15-21-25(18-8-10-19(27)11-9-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3
- InChI Key: UDBULEMYJGHWPM-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(C)C=C2)C2=C(C=C(OC)C(OC)=C2)C2=NN=C(C3=CC=C(F)C=C3)C2=C1
Computed Properties
- Exact Mass: 427.16960512g/mol
- Monoisotopic Mass: 427.16960512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 49.2Ų
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1604-0553-1mg |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline |
866728-41-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline
Comprehensive Overview of 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866728-41-8)
3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866728-41-8) is a synthetic organic compound belonging to the pyrazoloquinoline family. This structurally complex molecule features a fluorophenyl group, dimethoxy substitutions, and a methylphenyl methyl moiety, making it a subject of significant interest in pharmaceutical and material science research. Its unique chemical architecture positions it as a potential candidate for applications in drug discovery, particularly in targeting kinase inhibitors and central nervous system (CNS) disorders.
The compound's pyrazolo[4,3-c]quinoline core is a privileged scaffold in medicinal chemistry, often associated with bioactive properties. Researchers have explored its derivatives for their potential in modulating G-protein-coupled receptors (GPCRs) and ion channels, which are critical in treating conditions like neurodegenerative diseases and chronic pain. The presence of a 4-fluorophenyl group enhances its metabolic stability, while the dimethoxy and methylphenyl substitutions contribute to its lipophilicity and binding affinity.
In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. This compound's structural features align with trends in fragment-based drug design (FBDD) and computational chemistry, where researchers leverage AI-driven molecular docking to predict interactions with biological targets. Its CAS No. 866728-41-8 is frequently cited in patent literature, underscoring its commercial relevance.
From a synthetic perspective, the preparation of 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline involves multi-step organic transformations, including Palladium-catalyzed cross-coupling and cyclization reactions. These methods are optimized for yield and purity, catering to the stringent requirements of Good Manufacturing Practice (GMP) in pharmaceutical production. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring reproducibility in research settings.
Environmental and regulatory considerations are also paramount. The compound's eco-toxicity profile and biodegradability are evaluated under guidelines like REACH and OECD 4 to ensure compliance with global standards. Its non-hazardous classification makes it suitable for laboratory use without stringent containment protocols.
In summary, 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylphenyl)methyl-5H-pyrazolo[4,3-c]quinoline (CAS No. 866728-41-8) represents a versatile chemical entity with broad applicability in drug development and material science. Its integration into modern research paradigms, such as AI-augmented discovery and green chemistry, highlights its enduring relevance in scientific innovation.
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